molecular formula C7H5ClN2O B1596586 7-Chloro-1H-indazol-3-ol CAS No. 6290-87-5

7-Chloro-1H-indazol-3-ol

Cat. No. B1596586
CAS RN: 6290-87-5
M. Wt: 168.58 g/mol
InChI Key: RTXHRBDLTUNMCT-UHFFFAOYSA-N
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Description

7-Chloro-1H-indazol-3-ol is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a pyrazole ring fused to a benzene ring .


Synthesis Analysis

The synthesis of indazoles, including 7-Chloro-1H-indazol-3-ol, has been a subject of research for many years. Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1H-indazol-3-ol consists of a pyrazole ring fused to a benzene ring, which is a common structure in indazoles . The presence of the chlorine atom at the 7th position and a hydroxyl group at the 3rd position on the indazole ring differentiates this compound from other indazoles .

Scientific Research Applications

Crystal Structure Analysis

Research has shown that 7-Chloro-1H-indazol-3-ol derivatives, such as those in N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, possess a nearly planar indazole system. These systems are crucial in understanding molecular interactions and stability in crystal structures. This research contributes to the field of crystallography, where understanding the molecular and atomic structure of crystals is vital for various scientific applications (Chicha et al., 2014).

Synthesis Applications

7-Chloro-1H-indazol-3-ol derivatives play a significant role in synthetic chemistry, especially in the synthesis of complex organic compounds. For instance, they are used in palladium-catalyzed oxidative direct alkenylations of indazoles, demonstrating their utility in constructing biologically active molecules and drug candidates such as Gamendazole (Naas et al., 2015).

Catalysis and Pharmaceutical Synthesis

The derivatives of 7-Chloro-1H-indazol-3-ol have been utilized in various catalytic processes. For example, their use in the synthesis of pyrimidine and annulated pyrimidine fused indazole derivatives via GdCl(3) catalyzed Grieco condensation is significant. These derivatives demonstrate potential anti-microbial activities, highlighting their importance in pharmaceutical research (Yakaiah et al., 2008).

Inhibitory Effects in Biological Systems

Studies have shown that certain 7-substituted-indazoles, structurally related to 7-Chloro-1H-indazol-3-ol, can act as inhibitors of nitric oxide synthases. This indicates their potential application in biochemical research and drug development for controlling specific physiological processes (Cottyn et al., 2008).

Role in Supramolecular Chemistry

7-Chloro-1H-indazol-3-ol and its derivatives have been studied for their role in supramolecular chemistry. For instance, the investigation of their tautomeric forms and hydrogen bonding capabilities in different solvents contributes to understanding their behavior in various chemical environments, which is crucial in the design of molecular systems with specific properties (Sigalov et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 3-Chloro-1H-indazole, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate safety measures, including wearing protective gloves and clothing, and using it only in a well-ventilated area .

Future Directions

Indazole-containing derivatives, including 7-Chloro-1H-indazol-3-ol, represent significant pharmacological activities and serve as structural motifs in drug molecules . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

7-chloro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXHRBDLTUNMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978681
Record name 7-Chloro-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H-indazol-3-ol

CAS RN

6290-87-5
Record name 6290-87-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Szilágyi, P Kovács, GG Ferenczy, A Rácz… - Bioorganic & Medicinal …, 2018 - Elsevier
d-Amino acid oxidase (DAAO) is a potential target in the treatment of schizophrenia as its inhibition increases brain d-serine level and thus contributes to NMDA receptor activation. …
Number of citations: 11 www.sciencedirect.com

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